5-(4-Diethylaminophenyl)-2,4-pentadienal
Description
5-(4-Diethylaminophenyl)-2,4-pentadienal is a conjugated aldehyde featuring a diethylamino-substituted phenyl group at the 5-position of a 2,4-pentadienal backbone. The diethylamino group is electron-donating, enhancing the molecule's π-conjugation and influencing its photophysical and chemical properties. This compound is of interest in materials science, particularly in the design of dyes and sensors, due to its extended conjugation and tunable electronic characteristics .
Properties
CAS No. |
187030-52-0 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Diethylaminophenyl)-2,4-pentadienal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-diethylaminobenzaldehyde.
Aldol Condensation: The 4-diethylaminobenzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 5-(4-diethylaminophenyl)-2,4-pentadien-1-ol.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Diethylaminophenyl)-2,4-pentadienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-(4-Diethylaminophenyl)-2,4-pentadienoic acid.
Reduction: 5-(4-Diethylaminophenyl)-2,4-pentadien-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Diethylaminophenyl)-2,4-pentadienal has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 5-(4-Diethylaminophenyl)-2,4-pentadienal involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities.
Pathways Involved: It may participate in electron transfer processes and redox reactions, influencing cellular metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Table 1: Key Substituent Comparisons
*Calculated based on molecular formulas.
Key Observations :
- The electron-donating diethylamino group in the target compound enhances charge transfer compared to electron-withdrawing nitro (NPPD) or electron-neutral substituents .
- Steric hindrance increases with bulkier groups (e.g., diethylamino vs. methoxy), affecting reaction kinetics and solubility .
Photophysical and Spectral Properties
Table 2: UV-Vis and NMR Data
Insights :
- The diethylamino group red-shifts λₘₐₓ by ~40 nm compared to nitro or methoxy analogs, indicating enhanced conjugation .
- NMR spectra show distinct aromatic proton environments due to substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
